Cas no 71294-66-1 (Methyl 8-hydroxyquinoline-4-carboxylate)

Methyl 8-hydroxyquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 8-hydroxyquinoline-4-carboxylate
- SCHEMBL10383135
- MFCD18417607
- BS-17397
- F14215
- AKOS027337728
- SB71528
- CS-0162714
- 71294-66-1
- methyl8-hydroxyquinoline-4-carboxylate
- Methyl 8-hydroxyquinoline-4-carboxylate
-
- MDL: MFCD18417607
- インチ: 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3
- InChIKey: IZPXJPFBMVCGSK-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC2=C(C(=O)OC)C=CN=C21
計算された属性
- せいみつぶんしりょう: 203.058243149g/mol
- どういたいしつりょう: 203.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
Methyl 8-hydroxyquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB548289-250mg |
Methyl 8-hydroxyquinoline-4-carboxylate, 95%; . |
71294-66-1 | 95% | 250mg |
€297.90 | 2024-08-02 | |
Chemenu | CM229409-1g |
Methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 97% | 1g |
$412 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WJ623-50mg |
Methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 97% | 50mg |
419.0CNY | 2021-07-10 | |
Alichem | A189000840-250mg |
Methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 98% | 250mg |
$272.18 | 2023-09-01 | |
eNovation Chemicals LLC | D656228-10g |
methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 95% | 10g |
$2650 | 2025-02-25 | |
eNovation Chemicals LLC | D656228-10g |
methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 95% | 10g |
$2650 | 2025-02-26 | |
eNovation Chemicals LLC | D656228-5g |
methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 95% | 5g |
$1490 | 2025-02-25 | |
abcr | AB548289-250 mg |
Methyl 8-hydroxyquinoline-4-carboxylate, 95%; . |
71294-66-1 | 95% | 250MG |
€277.50 | 2022-07-28 | |
eNovation Chemicals LLC | D656228-10g |
methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 95% | 10g |
$2650 | 2024-08-03 | |
Chemenu | CM229409-1g |
Methyl 8-hydroxyquinoline-4-carboxylate |
71294-66-1 | 97% | 1g |
$448 | 2021-08-04 |
Methyl 8-hydroxyquinoline-4-carboxylate 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Methyl 8-hydroxyquinoline-4-carboxylateに関する追加情報
Methyl 8-hydroxyquinoline-4-carboxylate: A Comprehensive Overview
The compound Methyl 8-hydroxyquinoline-4-carboxylate (CAS No. 71294-66-1) is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied for their potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. This specific compound has garnered significant attention due to its unique chemical structure and its promising properties in medicinal chemistry.
Methyl 8-hydroxyquinoline-4-carboxylate features a hydroxyl group at the 8-position of the quinoline ring and a carboxymethyl ester group at the 4-position. This combination of functional groups renders the molecule versatile in its reactivity and biological activity. The CAS No. 71294-66-1 is a unique identifier assigned to this compound by the Chemical Abstracts Service (CAS), ensuring its precise identification in scientific literature and databases.
Recent studies have highlighted the potential of Methyl 8-hydroxyquinoline-4-carboxylate as an antimicrobial agent. Its structure, particularly the hydroxyl group at position 8 and the ester group at position 4, contributes to its ability to disrupt bacterial cell membranes. This property makes it a candidate for developing novel antibiotics, which are increasingly needed due to the rise of antibiotic-resistant pathogens.
Moreover, research into the biological activity of this compound has revealed its potential as an anti-inflammatory agent. The hydroxyl group at position 8 plays a critical role in interacting with inflammatory pathways, modulating cytokine production and reducing oxidative stress. These findings suggest that Methyl 8-hydroxyquinoline-4-carboxylate could be repurposed for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Another area of interest is the synthesis and characterization of this compound. The ester group at position 4 provides a reactive site for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability and selectivity. Such modifications could lead to the development of targeted therapies with improved efficacy and reduced side effects.
Recent advancements in drug delivery systems have also explored the use of quinoline-based compounds like Methyl 8-hydroxyquinoline-4-carboxylate. These systems aim to improve the solubility, stability, and targeting efficiency of drugs. The hydrophobic nature of the quinoline core combined with the hydrophilic ester group makes it an ideal candidate for designing amphiphilic drug carriers.
Furthermore, studies have examined the toxicological profile of this compound to ensure its safety for therapeutic use. Preclinical trials have indicated that Methyl 8-hydroxyquinoline-4-carboxylate exhibits low toxicity at effective doses, making it a promising candidate for further clinical development.
In summary, Methyl 8-hydroxyquinoline-4-carboxylate (CAS No. 71294-66-1) is a multifaceted compound with significant potential in the field of medicinal chemistry. Its unique structure, combined with its antimicrobial, anti-inflammatory, and drug delivery properties, positions it as a valuable tool for developing next-generation therapies. Ongoing research continues to uncover new applications and refine its use in addressing unmet medical needs.
71294-66-1 (Methyl 8-hydroxyquinoline-4-carboxylate) 関連製品
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 92525-59-2(1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid)
- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
